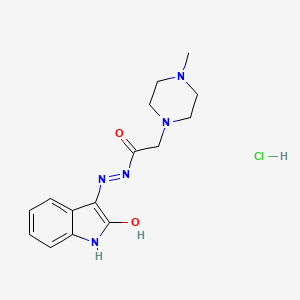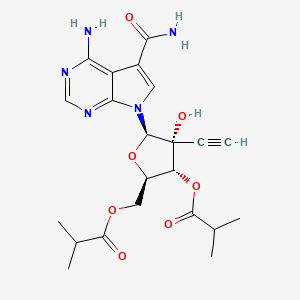
3',5'-O-Diisobutyryl-2'-C-acetylene-7-deaza-7-carbamoyl-adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is a synthetic nucleoside analog. This compound is a prodrug designed to enhance the bioavailability of its parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, which has shown potent antiviral activity against various flaviviruses, including dengue virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves the esterification of 2’-C-acetylene-7-deaza-7-carbamoyladenosine with isobutyric acid. The reaction conditions typically include the use of a suitable esterification catalyst and an organic solvent. The esterification process targets the 3’ and 5’ hydroxyl groups of the ribose moiety, resulting in the formation of the diisobutyryl ester .
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route, with optimization for large-scale synthesis. This could involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to release the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: The acetylene group can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: 2’-C-acetylene-7-deaza-7-carbamoyladenosine.
Oxidation and Reduction: Various oxidized or reduced derivatives of the parent compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine has several scientific research applications:
Antiviral Research: The compound has shown potent activity against flaviviruses, including dengue virus, yellow fever virus, and West Nile virus.
Pharmacokinetic Studies: As a prodrug, it is used to study the bioavailability and pharmacokinetics of its parent compound.
Biochemical Studies: The compound is used in studies investigating the inhibition of viral RNA synthesis.
Mechanism of Action
The primary mechanism of action of 3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine involves its conversion to the parent compound, 2’-C-acetylene-7-deaza-7-carbamoyladenosine, in vivo. The parent compound inhibits viral RNA synthesis by targeting the viral RNA-dependent RNA polymerase. This inhibition prevents the replication of the viral genome, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
2’-C-acetylene-7-deaza-7-carbamoyladenosine: The parent compound with similar antiviral properties.
Ribavirin: Another nucleoside analog with broad-spectrum antiviral activity.
Sofosbuvir: A nucleoside analog used in the treatment of hepatitis C virus.
Uniqueness
3’,5’-O-Diisobutyryl-2’-C-acetylene-7-deaza-7-carbamoyl-adenosine is unique due to its prodrug nature, which enhances the bioavailability of its parent compound. This modification allows for improved pharmacokinetic properties, making it more effective in vivo compared to its parent compound .
Properties
CAS No. |
1207518-71-5 |
|---|---|
Molecular Formula |
C22H27N5O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(4-amino-5-carbamoylpyrrolo[2,3-d]pyrimidin-7-yl)-4-ethynyl-4-hydroxy-3-(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C22H27N5O7/c1-6-22(31)15(34-20(30)11(4)5)13(8-32-19(29)10(2)3)33-21(22)27-7-12(17(24)28)14-16(23)25-9-26-18(14)27/h1,7,9-11,13,15,21,31H,8H2,2-5H3,(H2,24,28)(H2,23,25,26)/t13-,15-,21-,22-/m1/s1 |
InChI Key |
XEXIBCFENAZVIS-RHKYQUECSA-N |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C(=O)N)(C#C)O)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


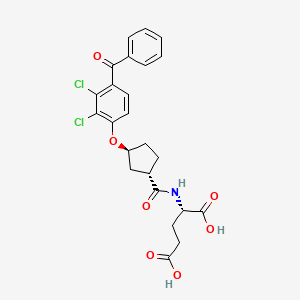
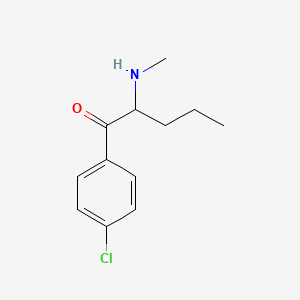
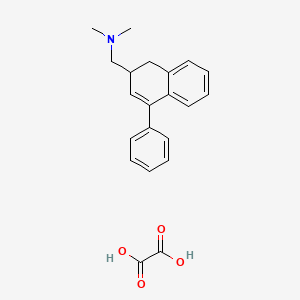
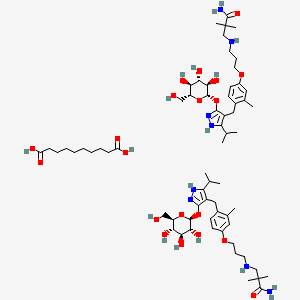
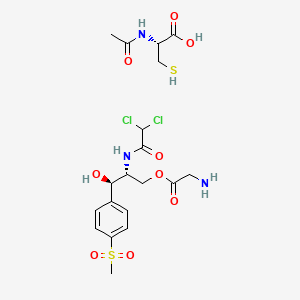
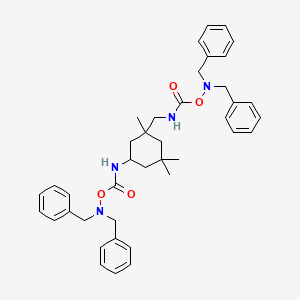
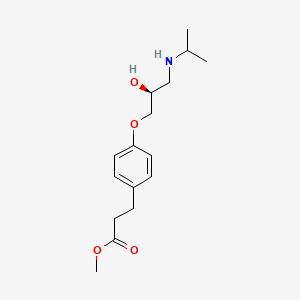


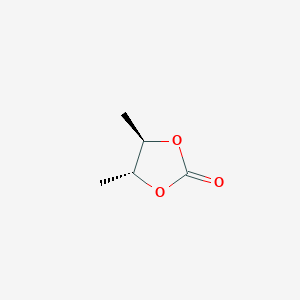
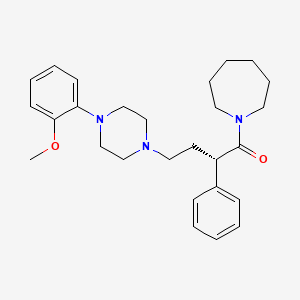

![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)
